(±)-Mathuralure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

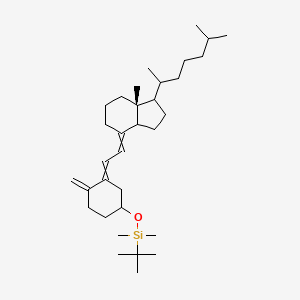

(±)-Mathuralure is a synthetic pheromone compound that has garnered attention due to its potential applications in pest control. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is particularly noted for its role in mimicking natural pheromones used by insects for communication, making it a valuable tool in integrated pest management strategies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Mathuralure typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions such as alkylation, esterification, or cyclization.

Enantioselective Synthesis: The intermediate is then subjected to enantioselective synthesis to produce the desired enantiomers. This step often involves the use of chiral catalysts or reagents to ensure the correct stereochemistry.

Final Coupling and Purification: The final step involves coupling the intermediate with other functional groups to form this compound. The product is then purified using techniques such as chromatography to obtain the racemic mixture.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: (±)-Mathuralure undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced analogs with fewer double bonds or oxygen atoms.

Substitution: Substituted products with different functional groups replacing the original ones.

Applications De Recherche Scientifique

(±)-Mathuralure has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of stereochemistry and enantioselective synthesis.

Biology: Employed in research on insect behavior and communication, particularly in studies of pheromone signaling.

Medicine: Investigated for its potential use in developing new pest control methods that are less harmful to human health and the environment.

Industry: Utilized in integrated pest management programs to reduce the reliance on chemical pesticides, thereby promoting sustainable agriculture.

Mécanisme D'action

The mechanism of action of (±)-Mathuralure involves its interaction with specific pheromone receptors in insects. These receptors are part of a complex signaling pathway that regulates behaviors such as mating and aggregation. Upon binding to the receptor, this compound triggers a cascade of molecular events that lead to the desired behavioral response. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound mimics the natural pheromones produced by insects, thereby interfering with their normal communication processes.

Comparaison Avec Des Composés Similaires

(±)-Disparlure: Another synthetic pheromone used in pest control, particularly for gypsy moths.

(±)-Epinastine: A compound with similar structural features but different biological activity.

(±)-Cis-7,8-Epoxy-2-Methyloctadecane: A pheromone analog with similar applications in pest management.

Comparison: (±)-Mathuralure is unique in its specific application for certain insect species and its effectiveness in mimicking natural pheromones. Compared to (±)-Disparlure, this compound may have a broader range of target species and different environmental stability. Its structural features also allow for more versatile chemical modifications, making it a valuable compound for research and industrial applications.

Propriétés

Numéro CAS |

97719-75-0 |

|---|---|

Formule moléculaire |

C₁₉H₃₄O |

Poids moléculaire |

278.47 |

Synonymes |

rel-(2R,3S)-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yloxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadienyl-oxirane; [2α,3α(2Z,5Z)]-2-Nonyl-3-(2,5-octadienyl)-oxirane; (2R,3S)-rel-2-Nonyl-3-(2Z,5Z)-2,5-octadien-1-yl-oxirane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)

![tert-Butyl-dimethyl-(4-methylene-3-{2-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidene]-ethylidene}-cyclohexyloxy)-silane](/img/structure/B1145809.png)